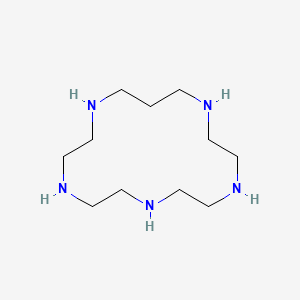

1,4,7,10,13-Pentaazacyclohexadecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4,7,10,13-Pentaazacyclohexadecane is a useful research compound. Its molecular formula is C11H27N5 and its molecular weight is 229.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coordination Chemistry

1,4,7,10,13-Pentaazacyclohexadecane serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes exhibit interesting properties that are useful in catalysis and materials science.

Case Study: Metal Complexes

- Copper(II) and Nickel(II) Complexes : The synthesis of complexes with copper(II) and nickel(II) ions has been reported. The conductivity and spectral properties of these complexes were analyzed to understand their stereochemistry. For example, the nickel(II) complexes demonstrated five-coordinate structures in both solid state and solution .

- Cobalt(III) Complexes : Cobalt(III) complexes formed with this compound have been characterized using single-crystal X-ray diffraction. These studies revealed insights into the ligand's behavior during ligand substitution and its stability under various conditions .

Energy Storage Applications

The compound has been investigated for its role in lithium secondary batteries. Its inclusion in electrolyte solutions has shown potential benefits in enhancing battery performance.

Key Findings:

- Electrolyte Additive : Research indicates that this compound can act as an additive to trap manganese ions during elution processes. This action helps prevent precipitation at the negative electrode, thereby improving the overall efficiency and longevity of the battery .

- High-Temperature Stability : The compound contributes to maintaining the open circuit voltage (OCV) during high-temperature storage conditions by suppressing manganese precipitation .

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications due to its ability to form stable complexes with biologically relevant metal ions.

Anticancer Activity:

- Studies have highlighted the compound's derivatives as potential anticancer agents. For instance, novel compounds derived from pentaazacyclohexadecane have exhibited significant activity against cancer cell lines such as MDA-MB-231 .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Coordination Chemistry

The compound forms stable complexes with transition metals, influenced by:

-

Coordination number : Nickel(II) and cobalt(III) complexes exhibit five- or six-coordinate geometries, depending on ligand substitution .

-

Ligand substitution : Cobalt(III) complexes show variable lability, with [Co(1,4,8,11,15-pentaazacyclooctadecane)Br]Br₂ undergoing rapid aquation within seconds .

-

Stereochemical effects : X-ray studies reveal meridional coordination of nickel by three secondary nitrogens and acetate ligands .

Metal Complex Stability

| Metal | Coordination Number | Stability | Reference |

|---|---|---|---|

| Ni²⁺ | 5 or 6 | Moderate (N₃O₃ octahedral form) | |

| Co³⁺ | 5 | Highly labile (e.g., bromo complexes) |

Redox Reactions

The compound undergoes oxidation and reduction, though specific conditions depend on the metal center:

-

Nickel complexes : The dione derivative forms high-spin Ni²⁺ and low-spin Ni³⁺ species, enabling redox cycling .

-

Impurity effects : Contamination with 1,4,7,10-tetraazacyclotridecane-11,13-dione (L') can alter redox behavior, as observed in methyl-coenzyme M cleavage studies .

Acid Dissociation Kinetics

Copper(II) complexes exhibit variable acid-dependent dissociation:

-

Rate dependence :

Kinetic Behavior

| Complex | Acid Dependence | Reference |

|---|---|---|

| 1,4,7,10,13-Pentaazacyclopentadecane | k = a[H+]² | |

| This compound | k = a[H+]²/(1 + b[H+]²) |

Substrate Cleavage

-

Contamination issue : Authentic samples of NiL(OAc)₂ did not exhibit this reactivity, suggesting impurities (e.g., L') were responsible .

-

Structural basis : The N₃O₃ coordination environment in NiL(OAc)₂ differs from the enzyme active site (F₄₃₀), limiting direct mechanistic parallels .

Structural and Mechanistic Insights

X-ray studies reveal:

Propiedades

Número CAS |

29783-72-0 |

|---|---|

Fórmula molecular |

C11H27N5 |

Peso molecular |

229.37 g/mol |

Nombre IUPAC |

1,4,7,10,13-pentazacyclohexadecane |

InChI |

InChI=1S/C11H27N5/c1-2-12-4-6-14-8-10-16-11-9-15-7-5-13-3-1/h12-16H,1-11H2 |

Clave InChI |

NAPSAMRUCLUKEP-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCNCCNCCNCCNC1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.